2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide
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Overview
Description
This compound is a mouthful, but let’s break it down It consists of several functional groups and heterocyclic rings
Chemical Name: 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide
Molecular Formula: CHClNO
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. While I don’t have specific details for this exact compound, I can provide insights based on similar chemical reactions. Researchers typically employ strategies like condensation reactions, cyclizations, and functional group transformations.
Industrial Production:: For industrial-scale production, efficient and scalable methods are crucial. These might involve high-yielding reactions, optimized conditions, and cost-effective starting materials.
Chemical Reactions Analysis
Reactions::
Oxidation: Oxidative processes can modify the chromenone ring.
Substitution: Chlorine substitution reactions may occur.
Amide Formation: The compound contains an amide group.
Triazole Ring Formation: The triazole ring is formed via cyclization.
Chlorinating Agents: For chlorine substitution.
Amidation Reagents: To form the amide bond.
Triazole Precursors: For triazole ring synthesis.
- The final compound itself.
- Intermediates during the synthetic steps.
Scientific Research Applications
This compound’s versatility makes it intriguing for various fields:
Medicine: Investigate its potential as a drug candidate (e.g., antitumor, antimicrobial).
Chemistry: Explore its reactivity and novel transformations.
Biology: Study its interactions with biological targets.
Mechanism of Action
Understanding how this compound works is essential:
Targets: Identify proteins, receptors, or enzymes it interacts with.
Pathways: Explore signaling pathways affected by this compound.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, we can compare it to related structures. Its uniqueness lies in the combination of chromenone, triazole, and amide functionalities.
Properties
Molecular Formula |
C22H21ClN4O4 |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
2-(6-chloro-3,4-dimethyl-2-oxochromen-7-yl)oxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide |
InChI |
InChI=1S/C22H21ClN4O4/c1-13-14(2)22(29)31-17-11-18(16(23)10-15(13)17)30-12-21(28)24-8-5-7-20-26-25-19-6-3-4-9-27(19)20/h3-4,6,9-11H,5,7-8,12H2,1-2H3,(H,24,28) |
InChI Key |
WRGZONOCYYSZDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NCCCC3=NN=C4N3C=CC=C4)C |
Origin of Product |
United States |
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